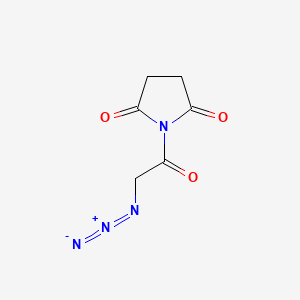
5-Chloro-3-propoxythiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-propoxythiophene-2-carboxylic acid is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Material: The synthesis of 5-Chloro-3-propoxythiophene-2-carboxylic acid typically begins with 3-propoxythiophene.
Chlorination: The thiophene ring is chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Carboxylation: The chlorinated thiophene undergoes carboxylation at the 2-position using carbon dioxide in the presence of a strong base like sodium hydride or n-butyllithium.
Industrial Production Methods
The industrial production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in a polar solvent like ethanol.
Major Products
Oxidation: 5-Chloro-3-propoxythiophene-2-carboxylic acid can be converted to its corresponding sulfoxide or sulfone.
Reduction: The reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-propoxythiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Material Science: This compound is utilized in the development of organic semiconductors and conductive polymers.
Biological Research: It serves as a biochemical reagent in studies involving enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-propoxythiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The exact pathways and molecular targets can vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: Similar structure but lacks the propoxy group.
3-Propoxythiophene-2-carboxylic acid: Similar structure but lacks the chloro group.
5-Bromo-3-propoxythiophene-2-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
Uniqueness
5-Chloro-3-propoxythiophene-2-carboxylic acid is unique due to the presence of both the chloro and propoxy groups, which can influence its reactivity and interactions with other molecules. This dual substitution pattern can enhance its utility in specific applications, such as targeted drug design or the development of advanced materials.
Properties
Molecular Formula |
C8H9ClO3S |
|---|---|
Molecular Weight |
220.67 g/mol |
IUPAC Name |
5-chloro-3-propoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO3S/c1-2-3-12-5-4-6(9)13-7(5)8(10)11/h4H,2-3H2,1H3,(H,10,11) |
InChI Key |
ZRGMXRCZBJSPBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(SC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Piperidine, 1-[(2R)-2-amino-1-oxopropyl]-(9CI)](/img/structure/B12077569.png)












